molecular formula C12H26 B14561395 5-Ethyl-2,4-dimethyloctane CAS No. 62184-05-8

5-Ethyl-2,4-dimethyloctane

Cat. No.: B14561395
CAS No.: 62184-05-8
M. Wt: 170.33 g/mol
InChI Key: JHDZOLPKXSWZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,4-dimethyloctane is a branched alkane with the molecular formula C12H26. It is part of the larger class of hydrocarbons known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to an octane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-dimethyloctane typically involves the alkylation of a suitable octane derivative. One common method is the Friedel-Crafts alkylation, where an octane derivative is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation is a common substitution reaction for alkanes. For example, this compound can react with chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light to form haloalkanes.

    Oxidation Reactions: Under controlled conditions, this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form alcohols, ketones, or carboxylic acids.

Major Products Formed

    Halogenation: The major products are haloalkanes such as 5-ethyl-2,4-dimethyl-1-chlorooctane.

    Oxidation: Depending on the conditions, the products can include 5-ethyl-2,4-dimethyloctanol, 5-ethyl-2,4-dimethyl-2-octanone, or 5-ethyl-2,4-dimethyloctanoic acid.

Scientific Research Applications

5-Ethyl-2,4-dimethyloctane has various applications in scientific research:

    Chemistry: It is used as a reference compound in the study of alkane reactivity and as a model compound in the development of new synthetic methodologies.

    Biology: It can be used in studies involving lipid metabolism and the effects of branched alkanes on biological membranes.

    Medicine: Research into its potential as a hydrophobic moiety in drug design and delivery systems is ongoing.

    Industry: It is used in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance certain properties like volatility and lubricity.

Mechanism of Action

As an alkane, 5-Ethyl-2,4-dimethyloctane is relatively inert under standard conditions. Its mechanism of action in chemical reactions typically involves the formation of free radicals during halogenation or the generation of carbocations during alkylation reactions. These intermediates then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2,5-dimethyloctane
  • 5-Ethyl-2,6-dimethyloctane
  • 5-Ethyl-4,4-dimethyloctane

Comparison

5-Ethyl-2,4-dimethyloctane is unique due to the specific positioning of its ethyl and methyl groups on the octane backbone. This structural arrangement can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to steric and electronic effects.

Properties

CAS No.

62184-05-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-2,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-8-12(7-2)11(5)9-10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

JHDZOLPKXSWZKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.